molecular formula C20H11ClN2O2 B373771 7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile

7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile

Katalognummer: B373771
Molekulargewicht: 346.8g/mol
InChI-Schlüssel: VYRRXADYKNRWOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile is a complex organic compound that belongs to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, chlorophenyl, oxo, and carbonitrile, contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to an alcohol.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Eigenschaften

Molekularformel

C20H11ClN2O2

Molekulargewicht

346.8g/mol

IUPAC-Name

7-amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile

InChI

InChI=1S/C20H11ClN2O2/c21-12-7-5-11(6-8-12)14-9-15-13-3-1-2-4-17(13)25-20(24)18(15)19(23)16(14)10-22/h1-9H,23H2

InChI-Schlüssel

VYRRXADYKNRWOP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=C(C(=C3C(=O)O2)N)C#N)C4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC(=C(C(=C3C(=O)O2)N)C#N)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.